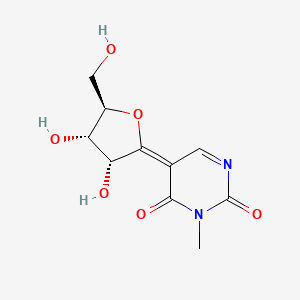
1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H16N4 It is a derivative of pyrazole and piperidine, which are both important scaffolds in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with piperidine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: N-bromosuccinimide, dichloromethane as solvent.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrazole ring.
Substitution: Halogenated derivatives such as bromo or chloro derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A simpler derivative with similar reactivity but lacking the piperidine moiety.
3-piperidinamine: Contains the piperidine ring but lacks the pyrazole moiety.
1-methyl-3-(piperidin-4-yl)-1H-pyrazol-5-amine: A closely related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1-methyl-3-piperidin-1-yl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1431964-27-0 |
|---|---|
Molekularformel |
C9H17ClN4 |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
1-methyl-3-piperidin-1-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-12-7-8(10)9(11-12)13-5-3-2-4-6-13;/h7H,2-6,10H2,1H3;1H |
InChI-Schlüssel |
PBSPVWQRCSKWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)N2CCCCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)
![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)

